molecular formula C6H14S2 B1605869 Methyl isopentyl disulfide CAS No. 72437-56-0

Methyl isopentyl disulfide

Cat. No.: B1605869
CAS No.: 72437-56-0
M. Wt: 150.3 g/mol
InChI Key: XTTOMWDBKHINLK-UHFFFAOYSA-N
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Description

Methyl isopentyl disulfide (CAS 72437-56-0) is an organic disulfide with the molecular formula C6H14S2 and an average mass of 150.31 g/mol . It is characterized as a colorless to yellow liquid with a sulfurous, roasted odor and flavor, and is very slightly soluble in water . This compound is primarily recognized as a flavoring agent in food science research, where it is used to impart roasted notes to products such as baked goods, frozen dairy, gelatins, and meat products at low usage levels . It holds identifiers from major regulatory and flavor organizations, including FEMA 4168 and JECFA 1696 . Beyond its applications in flavor studies, this compound serves as a subject of investigation in broader chemical research. Recent studies have explored the oxidation mechanisms of sulfur-containing compounds like isopentyl disulfide (IPDS) to understand their role in antioxidant depletion dynamics and the stability of complex mixtures . Researchers value this compound as a model substance for probing the behavior and interactions of heteroatomic organic species. This compound is intended for research and analysis purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(methyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14S2/c1-6(2)4-5-8-7-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOMWDBKHINLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222733
Record name Methyl isopentyl disulfide
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to yellow liquid; Brown, roasted aroma
Record name Methyl isopentyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name Methyl isopentyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.948
Record name Methyl isopentyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

72437-56-0
Record name Methyl 3-methylbutyl disulfide
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Record name Methyl isopentyl disulfide
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Record name Methyl isopentyl disulfide
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Record name Disulfide, methyl 3-methylbutyl
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Record name METHYL ISOPENTYL DISULFIDE
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Record name Methyl isopentyl disulfide
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URL http://www.hmdb.ca/metabolites/HMDB0032408
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Chemical Reactivity and Transformation Pathways of Methyl Isopentyl Disulfide

Sulfur-Sulfur Bond Cleavage Reactions

The disulfide bond (S-S) is the most reactive site in methyl isopentyl disulfide, susceptible to cleavage through various mechanisms.

The S-S bond can be readily cleaved by reducing agents. This process is fundamental in various biological and chemical systems. Common laboratory-reducing agents capable of cleaving disulfide bonds include thiols and phosphines. mdpi.comresearchgate.net For instance, dithiothreitol (B142953) (DTT) is a widely used reagent for the quantitative reduction of disulfides. mdpi.com The reduction process involves the transfer of electrons to the disulfide bond, leading to its homolytic or heterolytic scission and the formation of two thiol molecules. In the case of this compound, reductive cleavage would yield methanethiol (B179389) and isopentanethiol.

The stability of the disulfide bond toward reduction can be influenced by steric hindrance around the S-S bond. Bulky groups adjacent to the disulfide linkage can sterically hinder the approach of reducing agents, thereby increasing the stability of the bond. google.com

The sulfur atoms in this compound can act as both nucleophilic and electrophilic centers. saskoer.ca A nucleophile can attack one of the sulfur atoms, leading to the cleavage of the S-S bond. acs.org This is a common reaction for disulfides and is exemplified by the reaction with cyanide ions or other thiols. The reaction proceeds via an SN2-type mechanism at the sulfur atom. libretexts.orgucsd.edu

Conversely, the sulfur atoms can also be subject to electrophilic attack. However, due to the presence of lone pairs of electrons, the sulfur atoms are more commonly nucleophilic. Electrophilic attack typically requires a strong electrophile.

Oxidative Transformations of this compound

The sulfur atoms in this compound can exist in various oxidation states, leading to a range of oxidized products.

Oxidation of this compound can lead to the formation of sulfoxides and sulfones. Mild oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively oxidize one of the sulfur atoms to a sulfoxide (B87167). nih.govorganic-chemistry.org The general mechanism for the oxidation of sulfides to sulfoxides involves the attack of the oxidizing agent on the sulfur atom. nih.govjchemrev.com

Further oxidation of the sulfoxide with stronger oxidizing agents, or under more vigorous conditions, yields the corresponding sulfone, where both sulfur atoms are in a higher oxidation state. orientjchem.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including peroxy acids (e.g., m-CPBA), permanganates, and chromates. jchemrev.comorientjchem.orgorganic-chemistry.org

Table 1: Oxidation Products of this compound

Oxidizing Agent Product(s) Reference(s)
Hydrogen Peroxide (mild conditions) Methyl isopentyl sulfoxide nih.govorganic-chemistry.org
Peroxy acids (e.g., m-CPBA) Methyl isopentyl sulfoxide, Methyl isopentyl sulfone orientjchem.org

This table is illustrative and based on general reactivity patterns of dialkyl disulfides.

Partial oxidation of the disulfide bond can lead to the formation of thiosulfinates (R-S(O)-S-R') and thiosulfonates (R-SO₂-S-R'). The oxidation of a disulfide with one equivalent of a peroxy acid, such as peracetic acid, can yield a thiosulfinate. wikipedia.org Thiosulfinates are known to be thermally unstable and can undergo disproportionation to the corresponding disulfide and thiosulfonate. wikipedia.orgtandfonline.com

Further oxidation of a thiosulfinate or direct, more controlled oxidation of the disulfide can produce a thiosulfonate. nih.gov These compounds are generally more stable than the corresponding thiosulfinates.

Table 2: Key Intermediates in the Oxidation of this compound

Intermediate General Formula Formation Pathway Reference(s)
Thiosulfinate R-S(O)-S-R' Mild oxidation of disulfide wikipedia.org

This table is illustrative and based on general reactivity patterns of dialkyl disulfides.

Thermal and Photochemical Degradation Pathways

Disulfides can undergo degradation upon exposure to heat or light. The thermal degradation of flavor compounds, including disulfides, is a concern in food processing and, more recently, in the context of electronic nicotine (B1678760) delivery systems (ENDS). nih.govresearchgate.net At elevated temperatures, the S-S bond can cleave homolytically to form two thiyl radicals (RS•). These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products. cdnsciencepub.com

Studies on the thermal degradation of flavor chemicals have shown that disulfides can decompose to produce a number of smaller, volatile compounds. nih.govresearchgate.net For example, the mass spectra of dialkyl disulfides often show fragmentation patterns consistent with the cleavage of the C-S and S-S bonds. cdnsciencepub.com

Photochemical degradation can also occur, where the absorption of UV light provides the energy for the homolytic cleavage of the S-S bond, initiating radical chain reactions. acs.org

Advanced Analytical Characterization Techniques for Methyl Isopentyl Disulfide

Chromatographic Separation Methodologies

Chromatography is the cornerstone for isolating methyl isopentyl disulfide from intricate mixtures, a necessary precursor to its accurate measurement and characterization. The choice of chromatographic technique is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization Detection)

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

A Flame Ionization Detector (FID) is frequently paired with GC for the analysis of organic compounds. chromatographyonline.com The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon atoms entering the flame. chromatographyonline.com This makes it a robust detector for quantifying this compound. The combination of GC with FID (GC-FID) is a standard method for the analysis of volatile organic compounds in various applications, including environmental and industrial settings. dnacih.comosha.gov For instance, a study on methyl isoamyl ketone (MIAK) utilized GC-FID for its detection and quantification in air samples collected on charcoal tubes. dnacih.comosha.gov While specific GC-FID application data for this compound is not extensively detailed in the provided results, the principles of GC-FID analysis for similar volatile organic compounds are well-established. dnacih.comosha.gov

In a GC-MS analysis of an ethanolic extract, this compound was one of the identified compounds, with a specific retention time of 7.45 minutes, indicating its successful separation from other components in the mixture. jetir.org

Table 1: GC Parameters for Analysis of Volatile Compounds

Parameter Value
Column DB-1ms (60 m × 0.32 mm i.d. × 0.25 μm film thickness)
GC Temperature Program Initial: 27°C (hold 7 min), Ramp 1: 15°C/min to 250°C, Ramp 2: 100°C/min to 300°C (hold 5 min)
Injector Temperature 260°C
Carrier Gas Helium (99.99% purity)
Flow Rate 1 ml/min (constant)
Solvent Cut Time 5.8 min

This table is based on a general GC-MS method for volatile compounds and may be adapted for this compound analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Sulfur Compounds

High-Performance Liquid Chromatography (HPLC) is another key separation technique, particularly useful for non-volatile or thermally labile compounds. While GC is well-suited for volatile sulfur compounds, HPLC offers an alternative for analyzing a broader range of sulfur-containing molecules without the need for high temperatures that could cause degradation. conicet.gov.ar

The development of HPLC methods with sulfur-specific detection has been a significant advancement for analyzing complex mixtures of sulfur compounds. nih.gov For example, a postcolumn HPLC method using a hexaiodoplatinate reagent has been developed for the rapid and sensitive analysis of sulfur compounds in aged garlic extract, capable of separating over 20 different sulfur compounds in a single run. nih.gov Although direct application to this compound is not specified, this highlights the capability of HPLC to resolve complex mixtures of sulfur-containing molecules. nih.gov HPLC can be coupled with various detectors, including mass spectrometry (LC-MS), to provide structural information on the separated compounds. nih.gov

Headspace Techniques for Volatile Organic Compound Analysis

Headspace analysis is a sample preparation technique used in conjunction with GC to analyze volatile organic compounds (VOCs) in solid or liquid samples. researchgate.net Instead of injecting the entire sample, only the vapor phase (headspace) above the sample is introduced into the GC system. This minimizes the introduction of non-volatile matrix components that can contaminate the GC system.

Headspace solid-phase microextraction (HS-SPME) is a modern evolution of this technique that uses a coated fiber to adsorb and concentrate VOCs from the headspace before desorption into the GC injector. nih.govmdpi.com This method has been successfully used for the analysis of a wide range of volatile compounds in complex matrices like food and beverages. nih.govmdpi.com The optimization of HS-SPME parameters, such as extraction time, temperature, and sample volume, is crucial for achieving high sensitivity and accuracy. nih.gov For instance, in the analysis of Chinese liquor, an optimized HS-SPME-GCxGC-TOFMS method was developed for the quantification of numerous trace compounds, demonstrating the power of this approach for complex samples. nih.gov

A large-volume headspace (LVHS) GC/MS method has also been developed for the analysis of volatile compounds related to seafood decomposition, showcasing the applicability of headspace techniques for identifying specific volatile markers. nih.govresearchgate.net

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic techniques are employed to definitively identify this compound and elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. While a specific ¹H NMR spectrum for this compound was not found, related structures like isopentyl ether show characteristic signals that can be used for structural assignment. chemicalbook.com For example, the ¹H NMR spectrum of isopentyl ether would show distinct peaks for the protons on the isopentyl group and those adjacent to the oxygen atom. chemicalbook.com

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. A predicted ¹³C NMR spectrum for a similar compound, ethyl isopentyl disulfide, is available in spectral databases. nih.gov The Human Metabolome Database also provides predicted ¹³C NMR spectra for various compounds, which can serve as a reference. hmdb.ca

General considerations for NMR data collection include the use of high-field spectrometers (e.g., 300 MHz, 400 MHz) and referencing chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Mass Spectrometry (MS) and Tandem MS Approaches (e.g., GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC (GC-MS), it provides both separation and identification capabilities. shimadzu.com

The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which serves as a reference for its identification. nist.gov The mass spectrum shows a characteristic fragmentation pattern that is unique to the molecule. In a GC-MS analysis of an ethanolic extract, this compound was identified based on its mass spectrum. jetir.org

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₆H₁₄S₂ nist.govchemspider.com
Molecular Weight 150.305 g/mol (average), 150.053692 Da (monoisotopic) nist.govchemspider.com
CAS Registry Number 72437-56-0 nist.gov

| InChIKey | XTTOMWDBKHINLK-UHFFFAOYSA-N | nist.gov |

Tandem mass spectrometry (MS/MS) is an even more powerful technique that involves multiple stages of mass analysis. nationalmaglab.org In MS/MS, a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This provides detailed structural information and can be used to differentiate between isomers that may have identical mass spectra in a single-stage MS experiment. Tandem MS can be performed in space or in time and is a key technique in modern proteomics and metabolomics. nationalmaglab.orgnih.gov While specific tandem MS data for this compound was not found in the provided results, the technique is applicable for the structural confirmation of this and other sulfur compounds. epa.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds in molecules are not rigid but behave like springs, vibrating at specific frequencies. msu.edu When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to these natural vibrational motions, such as stretching and bending. msu.eduscispace.com An IR spectrometer measures this absorption and plots it against frequency (typically expressed as wavenumber, cm⁻¹), creating a unique spectral fingerprint of the molecule. scispace.com

The IR spectrum is generally divided into two main regions: the functional group region (4000 cm⁻¹ to 1450 cm⁻¹) and the fingerprint region (1450 cm⁻¹ to 600 cm⁻¹). msu.edu Absorptions in the functional group region are typically due to the stretching vibrations of specific bonds and are used to identify key functional groups. msu.edu The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, making it useful for confirming the identity of an unknown compound by comparing its spectrum to that of a known reference. scispace.com

For this compound (CH₃-S-S-CH₂CH₂CH(CH₃)₂), the key functional groups are the alkane C-H bonds and the disulfide S-S bond. The expected IR absorptions are detailed below:

C-H (Alkane) Vibrations : Like most organic compounds, this compound contains sp³ hybridized C-H bonds. libretexts.org These give rise to characteristic stretching absorptions in the region of 3000–2850 cm⁻¹. libretexts.org Additionally, bending vibrations for these C-H bonds, such as scissoring and rocking motions, produce signals in the fingerprint region, typically around 1470–1450 cm⁻¹ and 1370–1350 cm⁻¹. libretexts.org

S-S (Disulfide) Vibration : The stretching vibration for the disulfide bond (S-S) is known to be very weak. It typically appears in the fingerprint region between 500 cm⁻¹ and 400 cm⁻¹. Due to its low intensity and position in a complex region of the spectrum, this absorption can be difficult to identify definitively.

The table below summarizes the characteristic IR absorption bands for the functional groups in this compound.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
C-H (sp³)Stretch2850-3000Strong
C-HBend (Scissoring/Rocking)1350-1470Variable
S-SStretch400-500Weak

Hyphenated Techniques for Comprehensive Profiling (e.g., HS-GC-IMS)

For comprehensive profiling of volatile compounds like this compound, especially within complex mixtures, hyphenated analytical techniques are employed. Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a particularly effective method that combines the high separation power of gas chromatography with the rapid analysis and high sensitivity of ion mobility spectrometry. nih.gov This technique is ideal for analyzing volatile organic compounds (VOCs) without requiring extensive sample pretreatment. nih.govresearchgate.net

The process involves several sequential steps:

Headspace (HS) Sampling : The sample is placed in a vial and heated, causing volatile compounds like this compound to move into the vapor phase (headspace) above the sample. acs.org A portion of this vapor is then automatically injected into the GC system. acs.org

Gas Chromatography (GC) Separation : The injected VOCs are first separated in a GC column. Separation is based on the compounds' boiling points and their interactions with the stationary phase of the column. This step allows for the separation of individual compounds from the complex mixture over time. nih.gov

Ion Mobility Spectrometry (IMS) Separation : As compounds exit the GC column, they are ionized and enter the IMS drift tube. Here, the ions are separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. researchgate.net This provides a second dimension of separation.

The resulting data is visualized as a two-dimensional topographic plot, where the y-axis represents the GC retention time, the x-axis represents the IMS drift time, and the color and intensity of the spots correspond to the concentration of the compound. mdpi.com This allows for the creation of a unique "fingerprint" for the sample's volatile profile, enabling rapid comparison and differentiation between samples. mdpi.comsciopen.com HS-GC-IMS has been successfully used to identify various sulfur compounds, including disulfides, in complex food and spice matrices. nih.govresearchgate.net

StagePrinciplePurpose
Headspace (HS) VolatilizationTo extract volatile and semi-volatile compounds from a solid or liquid sample into the gas phase for injection.
Gas Chromatography (GC) Chromatographic SeparationTo separate the mixture of volatile compounds based on their boiling points and polarity.
Ion Mobility Spectrometry (IMS) Ion Separation by MobilityTo provide a second, rapid separation of the ions based on their size, shape, and charge, enhancing peak capacity and resolution.

Quantitative Analytical Methodologies and Method Validation for this compound

To accurately determine the concentration of this compound in a sample, a quantitative analytical method must be developed and validated. demarcheiso17025.com Validation is the process of confirming that the analytical procedure is suitable for its intended purpose, ensuring reliable and accurate results. demarcheiso17025.com Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly used for the quantification of specific volatile compounds.

Method validation involves evaluating several key performance characteristics, often following guidelines from organizations like the International Organization for Standardization (ISO). demarcheiso17025.com The primary parameters for validating a quantitative method for this compound are outlined below.

Linearity : This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is desired. mdpi.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Quantitative results should not be reported below this limit. epa.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.com

Accuracy (Recovery) : Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often assessed through recovery studies, where a sample is spiked with a known amount of pure this compound, and the percentage of the spiked amount that is detected (recovered) by the method is calculated. mdpi.com

These validation parameters ensure that the analytical method is robust, reliable, and fit for the purpose of quantifying this compound.

ParameterDescriptionCommon Acceptance Criterion
Linearity The ability to elicit results that are directly proportional to the analyte concentration.Correlation Coefficient (R²) > 0.99 mdpi.com
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise Ratio (S/N) ≥ 10
Precision The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) < 10-20% mdpi.com
Accuracy (Recovery) The closeness of the measured value to the true value.Recovery typically within 80-120% mdpi.com

Natural Occurrence and Biosynthesis of Methyl Isopentyl Disulfide

Occurrence in the Plant Kingdom: Focus on Allium Species and Other Botanical Sources

The genus Allium, which includes well-known species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum), is renowned for its rich and complex array of volatile sulfur compounds. researchgate.netresearchgate.netnih.govnih.govmdpi.comaaspjournal.orgspandidos-publications.comtandfonline.comresearchgate.netmdpi.com These compounds are primarily responsible for the characteristic pungent aromas and flavors associated with these plants. researchgate.netmdpi.com While a vast number of sulfur-containing molecules have been identified in Allium species, including various symmetrical and mixed disulfides, the specific presence of methyl isopentyl disulfide is not as prominently documented as other, more abundant compounds like diallyl disulfide or dimethyl disulfide. researchgate.netresearchgate.net

The formation of these volatile compounds in Allium species is initiated when the plant tissue is damaged, leading to the enzymatic breakdown of sulfur-containing precursors, namely S-alk(en)yl-L-cysteine sulfoxides (ACSOs). mdpi.commdpi.com The enzyme alliinase is released from cellular vacuoles upon damage and acts on ACSOs in the cytoplasm to produce highly reactive sulfenic acids. mdpi.com These intermediates then undergo further spontaneous reactions to form a diverse range of thiosulfinates, which are unstable and decompose into various sulfides, disulfides, and other volatile sulfur compounds. researchgate.netmdpi.com

The specific types of disulfides produced are dependent on the precursor ACSOs present in the particular Allium species. For instance, alliin (B105686) (S-allyl-L-cysteine sulfoxide) is the main precursor in garlic, leading to a predominance of allyl-containing sulfur compounds. mdpi.com In onions, isoalliin (B1237514) (S-1-propenyl-L-cysteine sulfoxide) is a key precursor. mdpi.com The formation of a mixed disulfide like this compound would necessitate the presence of both methanethiol (B179389) and isopentanethiol precursors. Methanethiol can be derived from the degradation of S-methyl-L-cysteine sulfoxide (B87167) (methiin), which is found in various Allium species. The isopentyl precursor would likely be derived from the amino acid leucine (B10760876). Given the complex mixture of sulfur compounds generated, it is plausible that this compound is formed as a minor component in some Allium species, contributing to the subtle nuances of their aroma profiles.

Table 1: Major Volatile Sulfur Compound Precursors in Select Allium Species

Allium SpeciesCommon NameMajor S-alk(en)yl-L-cysteine Sulfoxides
Allium sativumGarlicAlliin (S-allyl-L-cysteine sulfoxide)
Allium cepaOnionIsoalliin (S-1-propenyl-L-cysteine sulfoxide)
Allium porrumLeekPropiin (S-propyl-L-cysteine sulfoxide)

Presence in Animal Secretions and Excreta: Elucidation of Roles in Chemical Communication

Volatile sulfur compounds are known to play a crucial role in chemical communication among various animal species, serving as components of pheromones and other semiochemicals. The anal sac secretions of mustelids, such as ferrets (Mustela putorius furo) and stoats (Mustela erminea), are particularly rich in a diverse array of sulfur-containing compounds, including thietanes and dithiolanes. nih.govnih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua These secretions are used for marking territory, individual recognition, and sexual signaling.

While the presence of this compound has not been definitively identified in all mustelid secretions, the chemical profiles of these complex mixtures suggest that its formation is highly probable. The anal gland secretions are known to contain a variety of volatile compounds, and the specific composition can vary between individuals and sexes, indicating a role in conveying detailed social information. nih.govresearchgate.net The presence of related compounds, such as various methyl and other alkyl sulfides, points to the metabolic pathways capable of producing the necessary precursors for this compound.

Microbial Metabolism and Biosynthetic Pathways of Alkyl Disulfides

Microorganisms are prolific producers of a vast array of volatile organic compounds, including various alkyl disulfides. These compounds are often byproducts of metabolic processes, particularly the degradation of sulfur-containing amino acids.

Degradation Pathways of Sulfur-Containing Amino Acids (e.g., Methionine, Cysteine)

The biosynthesis of the methylthio moiety of this compound is directly linked to the microbial catabolism of methionine and cysteine. Microorganisms possess enzymatic pathways to break down these amino acids, releasing volatile sulfur compounds. Methionine can be degraded to methanethiol (CH₃SH), a key precursor for many volatile sulfur compounds. Similarly, cysteine can be catabolized to produce hydrogen sulfide (B99878) (H₂S) and other sulfur-containing intermediates. These highly reactive thiols can then participate in further reactions to form disulfides.

Enzymatic Synthesis Mechanisms in Microbial Systems

The formation of a mixed disulfide such as this compound in microbial systems likely involves a thiol-disulfide exchange reaction, a common biochemical process catalyzed by oxidoreductase enzymes. unesp.brnih.govnih.govresearchgate.netasm.org In this proposed pathway, methanethiol, derived from methionine degradation, can react with another thiol, in this case, 3-methyl-1-butanethiol (B42731) (isopentanethiol).

The isopentanethiol precursor is derived from the degradation of the branched-chain amino acid leucine. nih.govresearchgate.netresearchgate.net Microbial metabolism can convert leucine into α-ketoisocaproate, which is then decarboxylated to form 3-methylbutanal. Subsequent reduction of this aldehyde yields 3-methyl-1-butanol (isoamyl alcohol), which can be converted to the corresponding thiol, 3-methyl-1-butanethiol.

The final step in the formation of this compound would be the enzymatic oxidation and coupling of methanethiol and 3-methyl-1-butanethiol. This reaction can be summarized as follows:

CH₃SH (Methanethiol) + HSCH₂CH₂CH(CH₃)₂ (3-Methyl-1-butanethiol) + [O] → CH₃SSCH₂CH₂CH(CH₃)₂ (this compound) + H₂O

This enzymatic process, likely involving a disulfide oxidoreductase, facilitates the formation of the disulfide bond, leading to the production of this compound as a volatile metabolite.

Formation in Fermentation Processes and Diverse Food Matrices

This compound can be formed during the fermentation of various food products, where microbial activity plays a central role in the development of characteristic flavors and aromas. The presence of this compound, even in trace amounts, can contribute to the complex sensory profile of fermented foods.

The formation of this compound in these matrices is a direct result of the microbial metabolism of amino acids present in the raw materials. During fermentation, microorganisms break down proteins into amino acids, which then serve as precursors for a wide range of volatile compounds. Specifically, the degradation of leucine provides the isopentyl moiety, while the breakdown of methionine and cysteine provides the methylthio group.

For instance, in the production of certain types of aged cheeses, the complex microbial communities, including various bacteria and yeasts, actively metabolize amino acids. semanticscholar.orgresearchgate.netwur.nlnih.govresearchgate.net This leads to the formation of numerous volatile sulfur compounds that are crucial to the final flavor of the cheese. Similarly, in fermented fish products like fish sauce, the enzymatic and microbial breakdown of fish proteins releases large quantities of free amino acids, which are then converted into a complex mixture of volatile compounds, including various disulfides. mdpi.comnih.govresearchgate.net The specific microbial strains present and the fermentation conditions will influence the final concentration of this compound. In dry-cured meat products, the long ripening process allows for microbial and enzymatic activities that lead to the generation of a complex aroma profile, which can include the formation of this compound from the amino acid precursors present in the meat. rsc.orgnih.govresearchgate.netmdpi.commdpi.com

Table 2: Potential Formation of this compound in Fermented Foods

Food MatrixPrecursors from Raw MaterialMicrobial ActionPotential for this compound Formation
Aged CheeseCasein (rich in leucine and methionine)Lactic acid bacteria, yeasts, moldsHigh
Fermented FishFish protein (rich in various amino acids)Halophilic bacteria, yeastsHigh
Dry-Cured MeatMuscle proteins (source of leucine and sulfur amino acids)Endogenous and microbial enzymesModerate to High

Biological Roles and Activities of Methyl Isopentyl Disulfide in Non Human Systems

Contribution to Flavor and Aroma Profiles

The presence of methyl isopentyl disulfide significantly impacts the sensory characteristics of various food products, where it is valued for its unique flavor and aroma.

Table 1: Sensory Profile of this compound and Related Compounds

CompoundFlavor/Odor DescriptorSensory Threshold
This compound Sulfurous roastedNot specified
Dimethyl disulfideOnion, cooked cabbage29 µg/L
Diethyl disulfideGarlic, burnt rubber4.3 µg/L
Methyl propyl disulfideSulfurous, onion, radish, mustard, tomatoNot specified
Methanethiol (B179389)Rotten eggs, cabbage0.02 - 2.0 µg/L

Source: The Good Scents Company, Australian Wine Research Institute

In food systems like cheese, this compound and other sulfur compounds are formed through complex biochemical pathways during ripening and storage. The primary precursors for many volatile sulfur compounds are sulfur-containing amino acids, such as methionine. wur.nl During cheese ripening, proteolytic enzymes break down caseins into peptides and free amino acids. wur.nl These amino acids then undergo further enzymatic or chemical conversions. Methionine, for instance, can be degraded to form methanethiol, a highly volatile compound that serves as a key precursor to various disulfides. wur.nl

Methanethiol can be oxidized to form dimethyl disulfide and other related compounds. scispace.com The specific conditions within the food matrix, such as redox potential, pH, and the presence of specific microorganisms and enzymes, dictate the rate and extent of these transformations. scispace.comresearchgate.net For example, the disruption of broccoli tissues activates the enzyme cysteine sulfoxide (B87167) lyase, which transforms methylcysteine sulfoxide into precursors that can lead to the formation of dimethyl disulfide and other sulfur volatiles, especially with thermal treatment. researchgate.netresearchgate.net These reactions are critical in developing the characteristic flavor profiles of aged and fermented products.

Antimicrobial Properties Against Plant Pathogens and Environmental Microorganisms

Volatile sulfur compounds, including disulfides, have demonstrated significant antimicrobial activity against a range of microorganisms. While research specifically targeting this compound is limited, studies on structurally similar compounds provide insight into its potential biological activities.

Research has shown that related compounds, such as dimethyl disulfide (DMDS), exhibit potent antifungal properties against various plant pathogens. DMDS has been shown to inhibit the mycelial growth and sclerotia formation of devastating fungal pathogens like Sclerotinia minor. nih.govresearchgate.net The mechanism of action for DMDS involves damaging the fungal cell membrane, which affects the growth and pathogenicity of the fungus. nih.govresearchgate.net Microbial volatile compounds (MVCs) from various bacteria and fungi are known to suppress the growth of plant pathogenic fungi, including Aspergillus flavus and Rhizoctonia solani. nih.gov Given the structural similarity, this compound may possess comparable fungicidal or fungistatic properties, making it a compound of interest for potential applications in biocontrol.

Table 2: Antifungal Activity of a Related Compound (Dimethyl Disulfide)

Target PathogenObserved EffectReference
Sclerotinia minorInhibition of mycelial growth and sclerotia formation; damage to cell membrane. nih.govresearchgate.net
Botrytis cinereaMycelial growth inhibition. researchgate.net
Aspergillus flavusGrowth suppression by microbial VOCs (general). nih.gov
Rhizoctonia solaniGrowth suppression by microbial VOCs (general). nih.gov

Disulfides have also been investigated for their antibacterial effects. A variety of disulfide analogs have shown mild to moderate antibacterial activity against several bacterial species. nih.gov For instance, certain synthetic heteroaromatic methyl disulfides have demonstrated activity against Staphylococcus aureus. nih.gov The proposed mechanism for some disulfides involves the inhibition of essential metabolic pathways, such as fatty acid biosynthesis in bacteria. nih.gov Plant extracts containing a multitude of phytochemicals often exhibit antibacterial effects by disrupting bacterial cell membranes, leading to the leakage of essential intracellular components like DNA and RNA. nih.gov As a volatile organic compound, this compound could contribute to such antimicrobial defenses in the natural systems where it is produced.

Role as a Volatile Organic Compound (VOC) in Ecological Interactions

Volatile organic compounds are crucial for mediating interactions between organisms in an ecosystem. tamu.edu These chemical signals, or semiochemicals, can influence behaviors related to mating, predation, and defense. semiochemical.com Sulfur-containing compounds are particularly potent signaling molecules in the animal kingdom.

While direct evidence for this compound is scarce, the closely related isopentyl methyl sulfide (B99878) has been identified as one of many volatile sulfur compounds in the urine of the red fox (Vulpes vulpes). semanticscholar.org In canids, this complex urinary scent profile, rich in thiols, sulfides, and polysulfides, is believed to function as a highly evolved system of semiochemicals for communication between individuals, conveying information about social, health, and reproductive status. semanticscholar.org The production of such specific sulfur compounds is not typical across all mammals and suggests a specialized role in chemical signaling for the species that produce them. semanticscholar.org As a volatile disulfide, this compound could play a similar role as a semiochemical, contributing to the chemical language used in intra- and interspecific communication in various non-human systems.

Microbial-Microbial Signaling and Interactions

Volatile organic compounds (VOCs) produced by microorganisms, including sulfur compounds, play a crucial role in mediating both intra- and inter-species interactions. These chemical signals can influence microbial growth, behavior, and community structure. While direct evidence for this compound as a specific signaling molecule in microbial communities is not extensively documented, its presence as a product of microbial metabolism suggests a potential role in these complex interactions.

Disulfide bonds are known to be involved in bacterial defense mechanisms, acting as reversible switches that protect cells from oxidative stress. wikipedia.org For example, in some bacteria, intramolecular cysteine disulfide bonds in regulatory proteins can control gene expression in response to the cellular redox state. wikipedia.org While this is an intracellular process, the production and emission of volatile disulfides like this compound could represent an externalized component of microbial redox signaling or warfare.

Studies on other volatile disulfides offer insights into the potential functions of this compound. For instance, diallyl disulfide (DADS), a compound found in garlic, has been shown to inhibit virulence factors in the bacterium Pseudomonas aeruginosa by interfering with its quorum sensing (QS) systems. researchgate.netacs.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. researchgate.net By disrupting these signaling pathways, compounds like DADS can mitigate bacterial pathogenicity. Given the structural similarities, it is plausible that this compound could have similar quorum sensing inhibitory activities in certain microbial contexts, although specific research is needed to confirm this.

The production of this compound has been noted during the fermentation of various substrates by bacteria (including lactic acid bacteria), fungi, and yeast. researchgate.netresearchgate.netmdpi.comnih.gov In these environments, it co-occurs with a complex mixture of other VOCs, and its specific contribution to the microbial interactions within these fermenting communities is an area for further investigation. It may act as a signaling molecule, a byproduct of metabolism with unintended signaling consequences, or a competitive tool to inhibit the growth of other microorganisms.

Table 1: Microbial Production of this compound and Related Sulfur Compounds

Microorganism Type Process Detected Sulfur Compounds (including) Potential Role in Microbial Interactions
Bacteria (e.g., Lactic Acid Bacteria) Fermentation This compound, Dimethyl sulfide, Dimethyl disulfide Signaling, Competition, Byproduct of metabolism
Fungi Fermentation This compound, Dimethyl trisulfide Antagonistic interactions, Signaling
Yeast Fermentation This compound, Methanethiol Influence on microbial community dynamics

Plant-Microbe Interactions

The rhizosphere, the soil region directly influenced by plant roots, is a hub of chemical communication between plants and microorganisms. Volatile organic compounds are key components of this dialogue, influencing plant growth, development, and defense. While specific studies detailing the role of this compound in plant-microbe interactions are scarce, research on analogous volatile sulfur compounds provides a framework for its potential activities.

Microbial volatiles can significantly impact plant physiology. For example, dimethyl disulfide (DMDS), a volatile compound produced by the bacterium Bacillus sp. B55, has been shown to promote the growth of Nicotiana attenuata (coyote tobacco). nih.gov This growth promotion is attributed to the ability of the plant to utilize the sulfur from DMDS for its nutritional needs, highlighting a direct link between microbial VOC production and plant primary metabolism. nih.gov Given that this compound is also a sulfur-containing VOC, it could potentially serve a similar role as a sulfur source for certain plants when produced by rhizospheric microbes.

Furthermore, microbial VOCs can induce systemic resistance in plants, priming them for a more robust defense against pathogens and pests. Sulfur is an essential element for the production of various plant secondary metabolites involved in defense, such as glucosinolates. omexcanada.com Microbial volatile sulfur compounds could, therefore, indirectly enhance plant defenses by contributing to the plant's sulfur nutrition. omexcanada.com

Some microbial volatiles also exhibit direct antimicrobial activity against plant pathogens. The emission of dimethyl disulfide has been observed to have bacteriostatic effects on plant pathogens like Agrobacterium tumefaciens and Agrobacterium vitis. nih.gov This suggests that the production of volatile disulfides, potentially including this compound, by beneficial microbes could help protect plants from disease.

Table 2: Potential Roles of this compound and Related Volatile Sulfur Compounds (VSCs) in Plant-Microbe Interactions

Volatile Sulfur Compound Producing Microbe (Example) Effect on Plant Mechanism of Action
Dimethyl disulfide (DMDS) Bacillus sp. B55 Growth promotion Serves as a sulfur source for the plant. nih.gov
This compound (potential) Various rhizospheric microbes Growth promotion, Enhanced defense Potential sulfur source, Induction of systemic resistance.
Dimethyl disulfide (DMDS) Not specified Inhibition of plant pathogens Direct bacteriostatic effects on pathogens like Agrobacterium spp. nih.gov

Animal Semiochemistry and Behavioral Ecology

Semiochemicals are chemicals that convey signals between organisms, influencing their behavior. This compound is listed in databases of semiochemicals, indicating its potential involvement in animal communication. pherobase.compherobase.com While detailed behavioral studies on this specific compound are not widely available, its presence in animal-derived products and the known roles of other sulfur compounds in animal communication suggest it may function as a pheromone or allomone.

The role of sulfur compounds in animal semiochemistry is diverse. They can act as alarm signals, territorial markers, or indicators of social status and reproductive readiness. The strong and often pungent odors of many sulfur compounds make them effective signals over both short and long distances.

Further research is needed to elucidate the specific role of this compound in the behavioral ecology of any particular animal species. This would involve identifying the species that produce and respond to this compound, characterizing the behavioral responses it elicits, and understanding the ecological context in which this chemical signaling occurs.

Applications of Methyl Isopentyl Disulfide in Science and Technology

Utilization in Flavor and Fragrance Research and Development (Excluding Cosmetic/Direct Human Application)

Methyl isopentyl disulfide is recognized primarily for its contribution to flavor profiles, particularly those associated with cooked and savory foods. Research in this area focuses on understanding its organoleptic properties and its formation in various food matrices. The compound is valued for its potent sulfurous and roasted aroma, which can impart desirable characteristics when used as a flavoring agent. researchgate.netusda.gov

Its principal application lies in the formulation of savory flavors for a variety of food products, including meat products, gravies, and soups, where it mimics the chemical transformations that occur during cooking. researchgate.net The development of food flavors is a highly specialized field where trace amounts of potent aroma compounds are used to build complex and appealing sensory experiences. This compound is one of many such volatile sulfur compounds that flavor chemists use to create authentic cooked meat profiles. researchgate.netwho.int

Detailed research has identified this compound as a volatile compound formed during the heating of meat. who.int Its presence is a result of complex chemical pathways, including the Maillard reaction and the degradation of sulfur-containing amino acids. who.intdtu.dk Studies have also detected it in fermented products, where microbial metabolism of sulfur-containing precursors can lead to its formation.

The Flavor and Extract Manufacturers Association (FEMA) has listed this compound as a GRAS (Generally Recognized as Safe) flavoring substance, assigning it FEMA number 4168. legislation.gov.ukift.org This designation is based on a comprehensive safety evaluation by scientific bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), allowing for its use in food products within specified limits. legislation.gov.ukresearchgate.net

Table 1: Organoleptic and Regulatory Profile of this compound

Attribute Description
Flavor Profile Sulfurous, Roasted researchgate.netusda.gov
Odor Description Sulfurous, Roasted usda.gov
Common Applications Flavoring agent in meat products, gravies, beverages, frozen dairy, and puddings researchgate.net
FEMA Number 4168 legislation.gov.ukift.org
Regulatory Status Generally Recognized as Safe (GRAS) as a flavoring substance legislation.gov.ukift.org
Natural Occurrence Identified as a volatile in cooked meat and some fermented products researchgate.net

Potential in Agricultural Biocontrol Strategies (e.g., against phytopathogens)

Currently, there is a lack of specific research literature detailing the direct application of this compound as a biocontrol agent against phytopathogens. While various volatile organic compounds, including some sulfur-containing compounds, are under investigation for their potential as natural pesticides or fungicides, this compound itself has not been a prominent subject of these studies.

Research into related compounds, however, suggests a potential avenue for future investigation. For instance, dimethyl disulfide (DMDS), a simpler dialkyl disulfide, has been studied and used as a soil fumigant and nematicide, indicating that the disulfide functional group can exhibit biocidal activity. Furthermore, derivatives of other sulfur-containing flavor compounds, such as 2-methyl-3-furyl disulfide, have been synthesized and shown to possess antimicrobial activity against various foodborne bacteria and fungi. fao.org These findings highlight the possibility that compounds like this compound could possess similar, yet unexplored, properties. However, without direct experimental evidence, its role in agricultural biocontrol remains speculative.

Research Applications as a Chemical Probe or Analytical Standard

This compound serves as an important analytical standard in the field of flavor and food chemistry. Due to its well-defined chemical structure and characteristic sensory profile, it is used as a reference material for the identification and quantification of volatile compounds in food samples. usda.govfemaflavor.org

Governmental and regulatory bodies establish specifications for flavoring substances to ensure quality and consistency. For instance, a draft standard for food flavoring materials in China listed this compound, specifying a minimum purity of 95%. usda.gov Such standards are crucial for quality control in the flavor manufacturing industry.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also published detailed specifications for this compound, including analytical data from methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). femaflavor.org This body of data allows laboratories to unequivocally identify the compound in complex mixtures, such as food extracts or essential oils, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Its use as a standard is essential for research into food processing, flavor development, and off-flavor analysis.

There is no current evidence in the scientific literature to suggest that this compound is used as a "chemical probe," a term that typically refers to a molecule used to study and manipulate biological systems. Its application in research is currently confined to its role as a reference standard for analytical purposes.

Table 2: Specifications for this compound as an Analytical Standard

Parameter Specification / Information Source
Synonyms Isopentyl methyl disulfide; Disulfide, methyl 3-methylbutyl
FEMA Number 4168 usda.gov
JECFA Number 1696 researchgate.net
CAS Registry No. 72437-56-0
Minimum Assay Value 95% usda.gov
Analytical Data 1H-NMR, 13C-NMR, IR, MS data available femaflavor.org

Role in Industrial Chemical Processes (e.g., as a Sulfur Source or Process Modifier)

The primary industrial role of this compound is its synthesis and purification for use as a component in flavor formulations. Beyond this specific application within the flavor and fragrance industry, there is no significant information available to suggest its use in broader industrial chemical processes.

While other, simpler sulfur compounds like dimethyl disulfide (DMDS) have applications in industrial settings, such as being a sulfur source for methionine production in microorganisms or for sulfiding catalysts in the petrochemical industry, similar roles have not been documented for this compound. Its more complex structure and likely higher production cost compared to simpler alkyl disulfides make it an unlikely candidate for a bulk chemical, process modifier, or general sulfur source. Therefore, its industrial significance is currently limited to its high-value application as a specialty flavor ingredient.

Theoretical and Computational Studies on Methyl Isopentyl Disulfide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is used to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and properties.

By solving approximations of the Schrödinger equation, DFT can determine the electron density of a molecule and from that, derive key energetic and structural information. For methyl isopentyl disulfide, a DFT study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, a wealth of information can be extracted.

Detailed Research Findings:

Electronic Properties: Calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its ability to absorb light. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. These values help predict how the molecule will behave in chemical reactions.

Charge Distribution: The method can map the electrostatic potential and calculate partial atomic charges, identifying which parts of the this compound molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for understanding the reactivity of the sulfur-sulfur bond.

The table below illustrates the typical electronic properties that would be calculated for this compound using DFT.

Property Calculated via DFTDescriptionHypothetical Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Data not available in literature
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Data not available in literature
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Data not available in literature
Dipole Moment A measure of the net molecular polarity.Data not available in literature
Mulliken Atomic Charges Calculated partial charges on each atom (C, H, S), indicating sites for electrophilic or nucleophilic attack.Data not available in literature

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the physical movements and interactions of atoms and molecules over time. These simulations can provide a detailed picture of how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound would involve placing the molecule (or multiple molecules) in a simulated box and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked, revealing information about the molecule's dynamics, conformational changes, and intermolecular interactions.

Detailed Research Findings:

Conformational Analysis: Simulations can explore the different spatial arrangements (conformers) of the flexible isopentyl chain and the C-S-S-C dihedral angle, identifying the most energetically favorable shapes.

Solvation Effects: By simulating the molecule in a solvent like water or an organic solvent, one can study how the solvent molecules arrange themselves around the disulfide and calculate properties like the solvation free energy.

Interactions with Surfaces or Proteins: If this compound were being studied for a role in materials science or pharmacology, MD simulations could model its interaction with a surface or the binding pocket of a protein. This can reveal the specific forces (e.g., van der Waals, electrostatic) that govern these interactions.

The primary types of non-covalent interactions that would be analyzed in such simulations are summarized below.

Type of Intermolecular InteractionDescriptionRelevance to this compound
Van der Waals Forces Weak, short-range attractions between all molecules, arising from temporary fluctuations in electron density.The dominant force governing interactions between the nonpolar alkyl chains of the molecule.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another.Weaker interactions involving the slightly polar C-S and S-S bonds.
Hydrogen Bonding Not applicable as an intramolecular donor, but can act as a weak acceptor via sulfur atoms with donor molecules.Would be analyzed in simulations with protic solvents like water or alcohols.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. uncw.edu Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses statistical and machine learning methods to build mathematical models that predict the activity of new compounds based on their structural features. github.io

For this compound, a hypothetical SAR study would begin by defining a specific biological activity (e.g., antimicrobial, antifungal, or enzyme inhibitory activity). A series of related disulfide compounds would then be designed by systematically modifying the structure—for instance, by changing the length of the alkyl chains or introducing different functional groups.

Detailed Research Findings:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These can include physicochemical properties (like logP, molecular weight), electronic properties (from quantum calculations), and topological indices (describing molecular shape and branching).

Model Building: Using statistical methods like multiple linear regression, a QSAR model would be created that links these descriptors to the measured biological activity. nih.gov

Prediction: A well-validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized disulfide compounds, guiding chemists to focus on the most promising candidates. nist.gov

The following table provides a hypothetical example of how data for a QSAR study on a series of alkyl disulfides might be structured.

Compound (R-S-S-CH₃)Structural Modification (R group)Molecular Descriptor (e.g., logP)Predicted Biological Activity (IC₅₀, µM)
1 (Methyl ethyl disulfide) -CH₂CH₃Hypothetical Value: 1.8Data not available in literature
2 (Methyl propyl disulfide) -CH₂CH₂CH₃Hypothetical Value: 2.3Data not available in literature
3 (this compound) -CH₂(CH₂)₂CH(CH₃)₂Hypothetical Value: 3.4Data not available in literature
4 (Methyl hexyl disulfide) -(CH₂)₅CH₃Hypothetical Value: 3.9Data not available in literature

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. Methods based on quantum mechanics can calculate the properties that underlie various spectroscopic techniques.

Detailed Research Findings:

NMR Spectra: By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C) in the molecule's magnetic environment, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. uncw.edu These predictions can be used to confirm the structure of a synthesized compound or to distinguish between different isomers.

Vibrational Spectra: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies directly correlate to the peaks observed in Infrared (IR) and Raman spectroscopy, providing a theoretical "fingerprint" of the molecule.

Reaction Mechanisms: Computational methods can be used to explore the potential energy surface of a chemical reaction. By locating transition states and calculating activation energies, chemists can predict the most likely pathway for a reaction involving this compound, such as its oxidation or reduction. This provides insight into the molecule's stability and how it might be transformed chemically.

This table illustrates the kind of data that would be generated from a computational prediction of the ¹H-NMR spectrum for this compound.

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
S-S-CH₃ Data not available in literatureSingletN/A
S-CH₂- Data not available in literatureTripletData not available in literature
-CH₂-CH₂- Data not available in literatureMultipletData not available in literature
-CH(CH₃)₂ Data not available in literatureMultipletData not available in literature
-CH(CH₃)₂ Data not available in literatureDoubletData not available in literature

Q & A

Q. How can Methyl isopentyl disulfide be identified and quantified in plant extracts using analytical chemistry techniques?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, in the ethanolic extract of Cyperus alopecuroides, this compound was detected at a retention time of 7.45 min and constituted 1.67% of the extract . Key steps include:

  • Sample Preparation : Ethanol-based extraction followed by filtration and concentration.
  • Instrumentation : GC-MS with a non-polar capillary column (e.g., DB-5MS) and helium carrier gas.
  • Validation : Compare retention times and mass spectra with reference standards. Cross-validation using 1^1H-NMR (as per FAO/WHO protocols) ensures structural confirmation .

Q. What natural sources of this compound have been identified, and how are they extracted?

Methodological Answer: this compound occurs naturally in:

  • Plants : Cyperus alopecuroides aerial parts (1.67% in ethanolic extract) .
  • Environmental Samples : Detected in surface waters as a flavoring agent pollutant, likely from industrial or agricultural runoff . Extraction Protocols :
  • Soxhlet Extraction : Use ethanol or hexane for plant matrices.
  • Solid-Phase Microextraction (SPME) : For environmental samples to concentrate trace amounts .

Advanced Research Questions

Q. How are toxicological thresholds established for this compound in food additive applications?

Methodological Answer: The European Food Safety Authority (EFSA) extrapolates safety thresholds using No-Observed-Effect Levels (NOELs) from structurally related disulfides. For example:

  • Propyl disulfide (NOEL: 7.3 mg/kg bw/day in rats) provides a safety margin >14 million for this compound due to metabolic similarity . Key Steps :
  • Conduct 90-day rodent studies to assess organ toxicity.
  • Apply a 100-fold safety factor (10x interspecies variability + 10x intraspecies variability).

Q. What methodologies are employed to detect this compound in environmental samples, and what challenges exist in its quantification?

Methodological Answer: Primary Techniques :

  • Headspace GC-MS : Effective for volatile disulfides in water samples, with detection limits as low as 2.57 ng/L .
  • SPME Coupled with GC×GC-TOFMS : Enhances sensitivity for trace analysis. Challenges :
  • Matrix Interference : Co-eluting compounds (e.g., other sulfur derivatives) require selective ionization or tandem MS/MS .
  • Low Environmental Concentrations : Pre-concentration via liquid-liquid extraction (LLE) or stir-bar sorptive extraction (SBSE) is critical .

Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Multi-Technique Validation :

  • 1^1H-NMR : Confirm molecular structure via chemical shifts (e.g., methyl protons at δ 1.2–1.4 ppm, disulfide linkage at δ 2.7–3.1 ppm) .
  • GC-MS Purity Check : Assess peak symmetry and absence of co-eluting impurities .
  • Elemental Analysis : Verify sulfur content (theoretical ~32% for C6_6H14_{14}S2_2) .

Q. How can researchers address discrepancies in reported bioactivity or concentration levels of this compound across different studies?

Methodological Answer: Strategies for Reconciliation :

  • Standardize Protocols : Use identical extraction solvents (e.g., ethanol vs. hexane impacts yield) and GC-MS conditions (column type, temperature gradient) .
  • Control Environmental Variables : Temperature and pH during extraction influence disulfide stability.
  • Meta-Analysis : Compare datasets from EFSA evaluations (safety) and environmental studies (bioaccumulation) to identify context-dependent trends .

Retrosynthesis Analysis

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Reactant of Route 1
Methyl isopentyl disulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.